8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
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Overview
Description
8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Catalyst in Alcohol Oxidation
8-Azabicyclo[3.2.1]octan-8-ol (ABOOL), a homologue of 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride, is used as an efficient catalyst for the oxidation of secondary alcohols to ketones using molecular oxygen in ambient air and copper cocatalysts at room temperature. This process is significant in organic chemistry for producing various valuable compounds (Toda et al., 2023).
2. Structural and Conformational Studies
The compound has been studied for its structural and conformational properties. Research has been conducted on derivatives of 8-azabicyclo[3.2.1]octan-6-ol, analyzing their structure through methods like X-ray diffraction and NMR spectroscopy. These studies contribute to a deeper understanding of the compound's properties and potential applications in chemical synthesis (Diez et al., 1991).
3. Synthesis of Pharmaceutical Compounds
This compound derivatives have been synthesized for various pharmaceutical applications. Research has explored its potential in creating compounds with specific pharmacological activities. This research is critical for drug discovery and the development of new therapeutic agents (Iriepa & Bellanato, 2011).
Mechanism of Action
Target of Action
The primary target of 8-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
The biochemical pathways affected by 8-Azabicyclo[32Given its structural similarity to tropane alkaloids , it may influence similar biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride. For instance, dust formation should be avoided , and exposure to vapors, mist, or gas should be minimized . These precautions suggest that the compound’s stability and efficacy may be affected by its physical state and the conditions of its storage and handling.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-6-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-5-2-1-3-6(7)8-5;/h5-9H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKIAGJIMKQZEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C(C1)N2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.